REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7]([OH:10])(=[S:9])[CH3:8]>>[C:7]([S:9][CH2:3][CH:2]([CH3:4])[C:1]([OH:6])=[O:5])(=[O:10])[CH3:8]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
1.4 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=S)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
liberated in course of the reaction
|
Type
|
TEMPERATURE
|
Details
|
(reflux)
|
Type
|
TEMPERATURE
|
Details
|
subsequently, maintained at this temperature for 1 to 2 hours
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
After removing the excess thioacetic acid
|
Type
|
DISTILLATION
|
Details
|
by distillation at atmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)SCC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7]([OH:10])(=[S:9])[CH3:8]>>[C:7]([S:9][CH2:3][CH:2]([CH3:4])[C:1]([OH:6])=[O:5])(=[O:10])[CH3:8]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
1.4 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=S)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
liberated in course of the reaction
|
Type
|
TEMPERATURE
|
Details
|
(reflux)
|
Type
|
TEMPERATURE
|
Details
|
subsequently, maintained at this temperature for 1 to 2 hours
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
After removing the excess thioacetic acid
|
Type
|
DISTILLATION
|
Details
|
by distillation at atmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)SCC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |